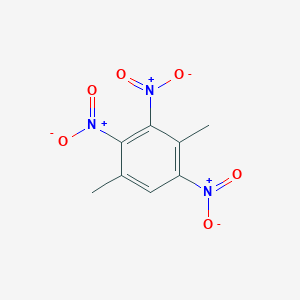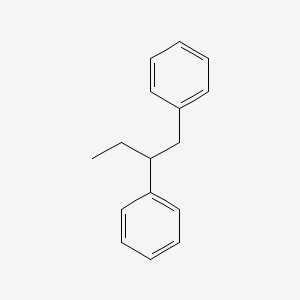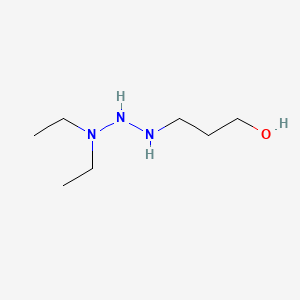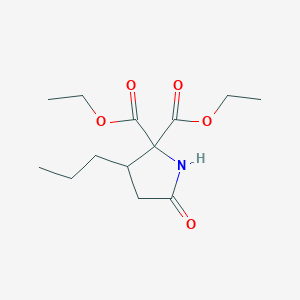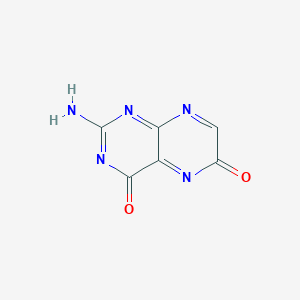![molecular formula C36H42N2O8S B14750386 Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety, a sulfonyl group, and a tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and the tetrahydropyran ring. The final step involves the esterification of carbamic acid with the desired substituents. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinoline derivatives, and various substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids, while the sulfonyl group may interact with proteins. These interactions can modulate biological pathways and processes, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl esters, and tetrahydropyran-containing molecules. Examples include:
- Quinoline-2-carboxylic acid derivatives
- Sulfonylurea compounds
- Tetrahydropyran-2-yl esters
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C36H42N2O8S |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
[(2S)-3-[2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H42N2O8S/c1-25-9-17-31(18-10-25)47(40,41)44-24-30(45-34-8-6-7-21-42-34)23-43-29-16-20-33-27(22-29)13-19-32(37-33)26-11-14-28(15-12-26)38(5)35(39)46-36(2,3)4/h9-20,22,30,34H,6-8,21,23-24H2,1-5H3/t30-,34?/m0/s1 |
InChI-Schlüssel |
SFJUTCLRTXAVQJ-LUWJBUJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)

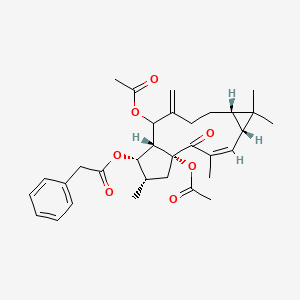

![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
